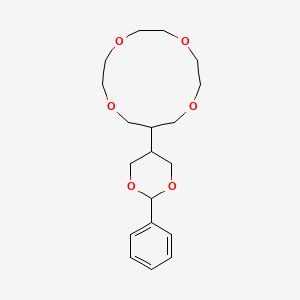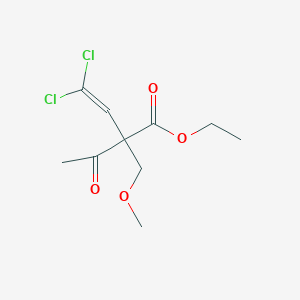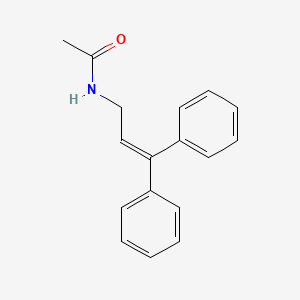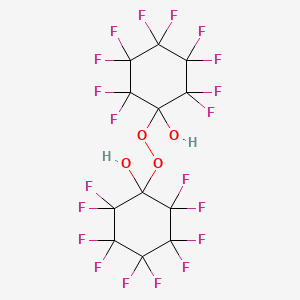
1,1'-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol): is a fluorinated organic compound It is characterized by its unique structure, which includes two cyclohexane rings, each substituted with ten fluorine atoms and connected by a peroxide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) typically involves the reaction of perfluorinated cyclohexanol derivatives with hydrogen peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent decomposition and ensure the stability of the peroxide linkage.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the fluorination of cyclohexane to obtain the perfluorinated cyclohexanol derivatives. These derivatives are then subjected to peroxide formation reactions under optimized conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of fluorinated cyclohexanone derivatives.
Reduction: Reduction reactions can convert the peroxide linkage into hydroxyl groups, resulting in the formation of diols.
Substitution: The fluorine atoms on the cyclohexane rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be employed for substitution reactions.
Major Products:
Oxidation: Fluorinated cyclohexanone derivatives.
Reduction: Fluorinated diols.
Substitution: Fluorinated cyclohexane derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) is used as a precursor in the synthesis of other fluorinated compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its fluorinated nature may impart unique pharmacokinetic properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including fluoropolymers and specialty coatings. Its stability and resistance to harsh conditions make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) involves its interaction with molecular targets through its peroxide linkage and fluorinated cyclohexane rings. The peroxide linkage can undergo cleavage, leading to the formation of reactive oxygen species (ROS), which can interact with biological molecules. The fluorinated cyclohexane rings can interact with hydrophobic regions of proteins and membranes, potentially affecting their function.
Comparaison Avec Des Composés Similaires
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-
- 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
Comparison: 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) is unique due to its peroxide linkage, which imparts distinct reactivity compared to other fluorinated compounds. The presence of the peroxide group allows it to participate in oxidation and reduction reactions that are not typical for other fluorinated cyclohexane derivatives. Additionally, its high degree of fluorination provides exceptional stability and resistance to chemical and thermal degradation.
Propriétés
Numéro CAS |
106813-73-4 |
|---|---|
Formule moléculaire |
C12H2F20O4 |
Poids moléculaire |
590.11 g/mol |
Nom IUPAC |
1-(2,2,3,3,4,4,5,5,6,6-decafluoro-1-hydroxycyclohexyl)peroxy-2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol |
InChI |
InChI=1S/C12H2F20O4/c13-1(14)3(17,18)7(25,26)11(33,8(27,28)4(1,19)20)35-36-12(34)9(29,30)5(21,22)2(15,16)6(23,24)10(12,31)32/h33-34H |
Clé InChI |
MXRISTKGODPOGX-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(O)OOC2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


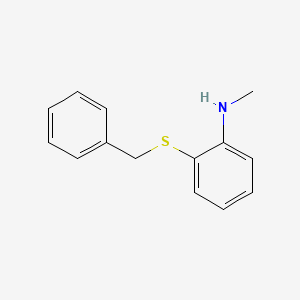
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)

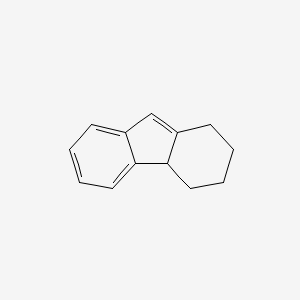
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)

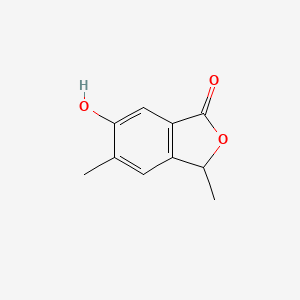
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


